![molecular formula C8H6FNO4 B1450528 1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone CAS No. 1613720-24-3](/img/structure/B1450528.png)
1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone
Overview
Description
1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone, also known as 2-fluoro-4-hydroxy-5-nitrophenyl ethanone, is a synthetic organic compound that has a wide range of applications in scientific research. It is a small molecule that is composed of a phenyl ring and an ethanone group. It has a molecular weight of 193.1 g/mol and a melting point of 197-198 °C. This compound has been studied for its wide range of applications, from biochemical and physiological effects to its synthesis and use in laboratory experiments.
Scientific Research Applications
1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone has been studied for its potential applications in scientific research. It has been used as a substrate for the preparation of various compounds, including amino acids, peptides, and other biologically active compounds. It has also been used to study the mechanism of action of various enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, it has been used as a model compound for the study of the structure-activity relationships of various drug molecules.
Mechanism of Action
The mechanism of action of 1-(1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanoneydroxy-5-nitro-phenyl)-ethanone is not fully understood. However, it is believed that the compound acts as a substrate for various enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, the compound has been shown to be a substrate for various metabolic pathways, including the cytochrome P450-mediated metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanoneydroxy-5-nitro-phenyl)-ethanone have not been extensively studied. However, the compound has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes. Additionally, the compound has been shown to have an inhibitory effect on the activity of glutathione S-transferase.
Advantages and Limitations for Lab Experiments
1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone has several advantages for use in laboratory experiments. The compound is relatively inexpensive, and it is easy to synthesize. Additionally, the compound is stable at room temperature and is soluble in a variety of organic solvents. The main limitation of this compound is that it may be toxic if ingested. Therefore, it should be handled with caution and should be used in a well-ventilated area.
Future Directions
There are several potential future directions for the study of 1-(1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanoneydroxy-5-nitro-phenyl)-ethanone. The compound could be further studied for its potential applications in drug discovery and development. Additionally, the compound could be used as a tool to study the structure-activity relationships of various drug molecules. Additionally, the compound could be used to study the mechanism of action of various enzymes, such as cytochrome P450 and glutathione S-transferase. Finally, the compound could be studied for its potential biochemical and physiological effects.
properties
IUPAC Name |
1-(2-fluoro-4-hydroxy-5-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4(11)5-2-7(10(13)14)8(12)3-6(5)9/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAENEUADCLBGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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